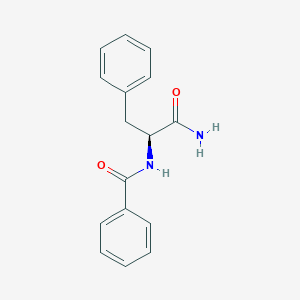

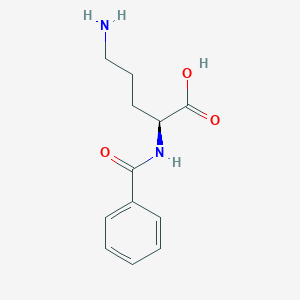

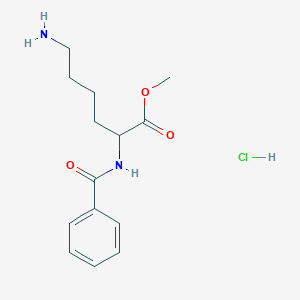

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

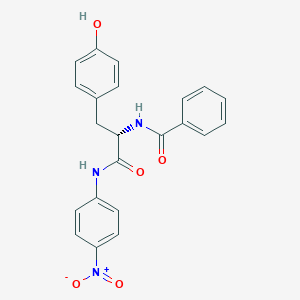

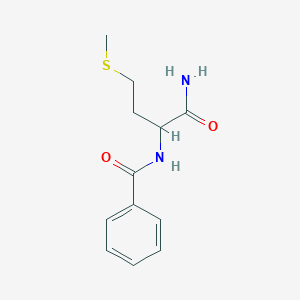

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride, also known as (S)-Methyl 6-aminohexanoate hydrochloride, is a synthetic amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular weight of 431.9 g/mol. It has a wide range of applications in biochemistry and pharmacology, including the synthesis of peptides and proteins, and the development of new drugs and pharmaceuticals.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride serves as a pivotal compound in the realm of organic synthesis, offering a versatile scaffold for the construction of various bioactive molecules. Its unique structural features make it an indispensable precursor in the synthesis of compounds exhibiting a wide range of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound's synthetic versatility is highlighted through various methodologies, both in one-step and two-step reactions, underpinning its significance in the pharmaceutical industry for the development of new therapeutic agents (Farooq & Ngaini, 2019).

Biodegradation and Environmental Impact

The study of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends to its biodegradability and environmental implications. Research on the degradation mechanisms of similar synthetic compounds by microbial enzymes elucidates the pathways through which these compounds are broken down in nature. This knowledge is crucial for assessing the environmental footprint of synthetic compounds and for engineering more eco-friendly chemical processes. For instance, investigations into the nylon oligomer biodegradation system in Flavobacterium and Pseudomonas strains reveal molecular insights into microbial adaptation to xenobiotic compounds, providing a framework for understanding how (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride might be similarly processed in the environment (Negoro et al., 1994).

Role in Analytical and Diagnostic Methods

The utility of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends into analytical chemistry, where it may serve as a standard or reagent in the development of new analytical methodologies. For example, the refinement of techniques for the determination of sugars in marine samples showcases the importance of having reliable standards and reagents for accurate analysis. While not directly related, this example underlines the broader significance of chemical standards in facilitating scientific research and ensuring the precision of analytical methods (Panagiotopoulos & Sempéré, 2005).

Mechanism of Action

Target of Action

The primary target of BZ-LYS-OME HCL is trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in protein digestion by cleaving peptide bonds, particularly those following lysine and arginine residues .

Mode of Action

BZ-LYS-OME HCL acts as a specific methyl ester substrate for trypsin . This means that it binds to the active site of trypsin, where it is cleaved to produce the respective products. This interaction can influence the activity of trypsin and potentially modulate the digestion of proteins .

Biochemical Pathways

protein digestion pathway . By acting as a substrate for trypsin, BZ-LYS-OME HCL could affect the rate and efficiency of protein breakdown .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of BZ-LYS-OME HCL’s action are largely dependent on its interaction with trypsin. By serving as a substrate for trypsin, it could potentially influence the enzyme’s activity and thus the process of protein digestion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of BZ-LYS-OME HCL. For instance, the activity of trypsin, and thus the effectiveness of BZ-LYS-OME HCL as a substrate, can be affected by changes in pH .

properties

IUPAC Name |

methyl (2S)-6-amino-2-benzamidohexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEXQMKZJMLD-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride | |

CAS RN |

14280-01-4 |

Source

|

| Record name | L-Lysine, N2-benzoyl-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.